N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide
CAS No.: 1049293-50-6
Cat. No.: VC7516703
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049293-50-6 |
|---|---|
| Molecular Formula | C17H21N3O4S |
| Molecular Weight | 363.43 |
| IUPAC Name | N-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) |
| Standard InChI Key | SJZIXUGTNXIDNM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C |
Introduction
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a complex organic compound with a molecular formula of C17H21N3O4S and a molecular weight of 363.4 g/mol . This compound combines elements of isoxazole and piperidine rings, which are common in medicinal chemistry due to their potential biological activities. The compound's structure includes a tosyl group attached to the piperidine ring, which can influence its chemical and biological properties.
Synthesis and Preparation
The synthesis of N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide likely involves the reaction of a piperidine derivative with an isoxazole derivative in the presence of appropriate reagents. Common methods for synthesizing similar compounds involve the use of coupling agents and protecting groups to ensure high yields and purity.
Potential Applications
While specific applications of N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide are not well-documented, compounds with similar structures are often explored for their potential in medicinal chemistry. Isoxazole derivatives, in particular, have been studied for their biological activities, including anti-inflammatory and antimicrobial effects.
Biological Activities of Similar Compounds
| Compound Type | Biological Activity |
|---|---|
| Isoxazole Derivatives | Anti-inflammatory, Antimicrobial |
| Piperidine Derivatives | Neurological effects, potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume